molecular formula C18H17N5O B14934889 N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Katalognummer: B14934889
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: MSCHZALPAWNIDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features both pyridine and pyrimidine rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method includes the use of substituted benzoic acid as a starting material, which undergoes a series of reactions to introduce the pyridine and pyrimidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Wirkmechanismus

The mechanism of action of N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzamides and derivatives with pyridine and pyrimidine rings. Examples include:

Uniqueness

What sets N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide apart is its specific combination of functional groups and ring structures, which confer unique properties in terms of reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H17N5O

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-(2-pyridin-4-ylethyl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H17N5O/c24-17(20-13-8-14-6-11-19-12-7-14)15-2-4-16(5-3-15)23-18-21-9-1-10-22-18/h1-7,9-12H,8,13H2,(H,20,24)(H,21,22,23)

InChI-Schlüssel

MSCHZALPAWNIDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.